molecular formula C23H33N5O2 B5995138 N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide

N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide

Cat. No.: B5995138
M. Wt: 411.5 g/mol
InChI Key: TXVDDEKJWUCHJF-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the phenylbutanoylamino group. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It can be used as a probe to study biological pathways and interactions, particularly those involving piperidine and pyrazole derivatives.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent, due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperidine and pyrazole moieties play crucial roles in these interactions, contributing to the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents may exhibit different biological activities and applications.

    Pyrazole Derivatives: Compounds with pyrazole rings and varying substituents can have diverse pharmacological properties.

Uniqueness

This compound stands out due to its specific combination of a piperidine ring, a pyrazole moiety, and a phenylbutanoylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butan-2-yl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-3-18(2)25-23(30)27-16-13-20(14-17-27)28-21(12-15-24-28)26-22(29)11-7-10-19-8-5-4-6-9-19/h4-6,8-9,12,15,18,20H,3,7,10-11,13-14,16-17H2,1-2H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVDDEKJWUCHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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